molecular formula C13H16N4OS B12729449 S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) hexanethioate CAS No. 133280-16-7

S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) hexanethioate

Cat. No.: B12729449
CAS No.: 133280-16-7
M. Wt: 276.36 g/mol
InChI Key: FMADEWPHXBRVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) hexanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Scientific Research Applications

S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) hexanethioate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) hexanethioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) hexanethioate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .

Properties

CAS No.

133280-16-7

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

S-(1-ethenylpyrazolo[3,4-b]pyrazin-5-yl) hexanethioate

InChI

InChI=1S/C13H16N4OS/c1-3-5-6-7-12(18)19-11-9-14-13-10(16-11)8-15-17(13)4-2/h4,8-9H,2-3,5-7H2,1H3

InChI Key

FMADEWPHXBRVLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)SC1=CN=C2C(=N1)C=NN2C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.